2-Methoxy-N-(3-(3-quinuclidinyloxy)propyl)-5-sulfamoylbenzamide ethanol
Description
2-Methoxy-N-(3-(3-quinuclidinyloxy)propyl)-5-sulfamoylbenzamide ethanol is a benzamide derivative characterized by a methoxy group at position 2, a sulfamoyl group at position 5, and a 3-quinuclidinyloxypropyl chain attached via an amide linkage. The sulfamoyl group enhances solubility and may contribute to enzyme inhibition, while the methoxy group influences steric and electronic properties, modulating receptor binding .
Properties
CAS No. |
62190-16-3 |
|---|---|
Molecular Formula |
C20H33N3O6S |
Molecular Weight |
443.6 g/mol |
IUPAC Name |
N-[3-(1-azabicyclo[2.2.2]octan-3-yloxy)propyl]-2-methoxy-5-sulfamoylbenzamide;ethanol |
InChI |
InChI=1S/C18H27N3O5S.C2H6O/c1-25-16-4-3-14(27(19,23)24)11-15(16)18(22)20-7-2-10-26-17-12-21-8-5-13(17)6-9-21;1-2-3/h3-4,11,13,17H,2,5-10,12H2,1H3,(H,20,22)(H2,19,23,24);3H,2H2,1H3 |
InChI Key |
RPQXLYPVTMZDJO-UHFFFAOYSA-N |
Canonical SMILES |
CCO.COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCCCOC2CN3CCC2CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(3-(3-quinuclidinyloxy)propyl)-5-sulfamoylbenzamide ethanol typically involves multiple steps, starting with the preparation of the benzamide core. The quinuclidine moiety is then introduced through a series of nucleophilic substitution reactions. The final product is obtained by combining the intermediate compounds under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to monitor the reaction conditions and product specifications.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(3-(3-quinuclidinyloxy)propyl)-5-sulfamoylbenzamide ethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Methoxy-N-(3-(3-quinuclidinyloxy)propyl)-5-sulfamoylbenzamide ethanol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-(3-(3-quinuclidinyloxy)propyl)-5-sulfamoylbenzamide ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Compounds:
2-Methoxy-N-(2-(3-Quinuclidinyl)ethyl)-5-sulfamoylbenzamide Structural Difference: Ethyl linker (vs. propyl in the subject compound). Impact: Shorter alkyl chains may reduce membrane permeability or alter target engagement kinetics .
2-Methoxy-5-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide Structural Difference: Morpholine ring (vs. quinuclidinyl) and methyl substitution at position 5 (vs. sulfamoyl). The methyl group may lower enzyme affinity compared to sulfamoyl .
Table 1: Structural and Functional Comparisons
Analogues with Sulfamoyl or Propargyl Modifications
5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide
- Structural Difference : Propargyl group (vs. quinuclidinyloxypropyl) and chlorine substitution.
- Impact : Propargyl’s triple bond introduces metabolic instability but may enhance reactivity in click chemistry applications. Chlorine increases lipophilicity, favoring CNS penetration .
5-Chloro-2-methoxy-N-[4-sulfamoylphenethyl]benzamide
- Structural Difference : Sulfamoylphenethyl (vs. sulfamoyl at position 5).
- Impact : The sulfamoyl group on the phenethyl side chain may target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase), differing from the subject compound’s direct aromatic sulfamoyl .
Table 2: Hypothetical Activity Profile Based on Structural Analogues
| Property | Subject Compound | 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide | 2-(3-Amino-5-methoxyphenyl)ethanol |
|---|---|---|---|
| Anticholinergic Potential | High | Low | Low |
| Enzyme Inhibition | Moderate | Moderate | High |
| Metabolic Stability | Moderate | Low (propargyl) | High |
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